BENGHE Foundational & Exploratory

Check Availability & Pricing

Orphanin FQ(1-11): A Technical Guide to its
Function and Pharmacology

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Orphanin FQ(1-11)

Cat. No.: B171971

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Orphanin FQ(1-11) (OFQ(1-11)), the N-terminal undecapeptide fragment of Orphanin
FQ/Nociceptin (N/OFQ), is a potent and selective agonist for the Nociceptin receptor (NOP), a
G protein-coupled receptor belonging to the opioid receptor superfamily. Unlike classical
opioids, OFQ(1-11) exhibits no significant affinity for mu (), delta (), or kappa (k) opioid
receptors. This fragment demonstrates significant biological activity, including analgesic
properties, and its endogenous processing from the full-length N/OFQ peptide suggests a
potential physiological role. This technical guide provides a comprehensive overview of the
core pharmacology of OFQ(1-11), including its binding affinity, functional efficacy, signaling
pathways, and the experimental methodologies used for its characterization.

Core Properties of Orphanin FQ(1-11)

Orphanin FQ(1-11) is a peptide fragment comprised of the first 11 amino acids of the 17-amino
acid neuropeptide N/OFQ. The presence of basic amino acid pairs in the full NJOFQ sequence
suggests that it may be endogenously processed into smaller, active fragments like OFQ(1-11)

[1].
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Property

Value

Reference

Amino Acid Sequence

F-G-G-F-T-G-A-R-K-S-A

[1]

Molecular Weight

1098.2 g/mol

Chemical Formula

Ca9H75N15014

Quantitative Pharmacological Data

The following tables summarize the binding affinity and functional potency of Orphanin FQ(1-
11) and its parent peptide, N/OFQ, at the NOP receptor.

ble 2.1: indi fini

Ligand Receptor Preparation Radioligand Ki(nM) Reference
Orphanin _
NOP (ORL-1) Recombinant  [BH]JN/OFQ 55
FQ(1-11)
Orphanin o ] ]
Y, 0, K Opioid  Recombinant  Various >1000
FQ(1-11)
_ <1 (High
N/OFQ NOP (ORL-1) Mouse Brain [125IIN/OFQ o
affinity site)
) ~0.9 (Low
N/OFQ NOP (ORL-1) Mouse Brain [1251]N/OFQ o
affinity site)
Table 2.2: Functional Activity
Ligand Assay Preparation = Parameter Value Reference
Orphanin cAMP Mouse Brain
i ICso0 <1nM
FQ(1-11) Accumulation  Homogenate
CAMP Mouse Brain
N/OFQ ) ICso0 <1nM
Accumulation  Homogenate
[Tyri°IN/OFQ( GIRK Current  Rat VIPAG
o . ECso 8.98 uM
1-11) Activation Slices
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NOP Receptor Signaling Pathway

Activation of the NOP receptor by Orphanin FQ(1-11) initiates a cascade of intracellular events
characteristic of a Gi/o-coupled G protein-coupled receptor (GPCR).
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NOP Receptor Signaling Cascade
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Experimental Protocols

This section details the methodologies for key experiments used to characterize Orphanin
FQ(1-11).

Radioligand Binding Assay

This protocol is adapted from methodologies used to determine the binding affinity of ligands

for the NOP receptor.

Preparation
Prepare cell membranes Prepare serial dilutions of Prepare fixed concentration of
(e.g., CHO-hNOP or brain tissue) Orphanin FQ(1-11) (competitor) radioligand (e.g., [BH]N/OFQ)

Incubate membranes, radioligand,
and competitor at 25°C for 60-90 min

Separation &guantification

Rapidly filter mixture through
glass fiber filters to separate

bound from free radioligand

[Wash filters with ice-cold buffeD

Quantify radioactivity on filters
using liquid scintillation counting

Data Aixalysis

Perform non-linear regression
to determine I1Cso and calculate Ki
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Radioligand Binding Assay Workflow

Detailed Methodology:

 Membrane Preparation: Homogenize tissues (e.g., mouse brain) or cells expressing the NOP
receptor (e.g., CHO-hNOP) in a suitable buffer (e.g., 50 mM Tris-HCI, pH 7.4). Centrifuge the
homogenate and resuspend the pellet (membrane fraction) in the assay buffer. Determine
protein concentration using a standard method (e.g., Bradford assay).

e Assay Components:

(¢]

Assay Buffer: 50 mM Tris-HCI, pH 7.4.

[¢]

Radioligand: A fixed concentration of a high-affinity NOP receptor radioligand, such as
[BHIN/OFQ (e.g., 0.5 nM).

[¢]

Competitor: Increasing concentrations of Orphanin FQ(1-11) (e.g., 10~* M to 10> M).

[e]

Non-specific Binding: Determined in the presence of a high concentration of an unlabeled
NOP agonist (e.g., 1 UM N/OFQ).

 Incubation: Combine the membrane preparation (50-100 pg protein), radioligand, and
competitor in a total volume of 0.5-1.0 mL. Incubate at 25°C for 60-90 minutes to reach
equilibrium.

« Filtration: Terminate the incubation by rapid filtration through glass fiber filters (e.g.,
Whatman GF/B) using a cell harvester. Wash the filters rapidly with ice-cold assay buffer to
remove unbound radioligand.

e Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the
radioactivity using a liquid scintillation counter.

» Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor
concentration. Use non-linear regression analysis to determine the ICso value (the
concentration of competitor that inhibits 50% of specific radioligand binding). Calculate the Ki
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value using the Cheng-Prusoff equation: Ki = ICso / (1 + [L]/KD), where [L] is the
concentration of the radioligand and Kb is its dissociation constant.

Functional Assay: Inhibition of cAMP Accumulation

This protocol, based on the findings of Rossi et al. (1997b), measures the ability of OFQ(1-11)
to inhibit adenylyl cyclase activity.

Detailed Methodology:

» Tissue Preparation: Prepare mouse brain homogenates as described for the radioligand
binding assay.

e Assay Components:
o Assay Buffer: Typically a Krebs-Ringer-HEPES buffer.
o Adenylyl Cyclase Stimulator: Forskolin (e.g., 10 uM) is used to stimulate cAMP production.

o Phosphodiesterase Inhibitor: A compound like IBMX (e.g., 1 mM) is included to prevent the
degradation of cAMP.

o Agonist: Increasing concentrations of Orphanin FQ(1-11) or N/OFQ.

 Incubation: Pre-incubate the brain homogenate with the agonist for a short period (e.g., 10
minutes) at 30°C. Initiate the reaction by adding forskolin and incubate for a further 10-15
minutes.

o Termination and Lysis: Stop the reaction by adding a solution like ice-cold ethanol or by heat
inactivation. Lyse the cells to release the accumulated cAMP.

e Quantification: Measure the concentration of CAMP using a commercially available kit, such
as a competitive enzyme immunoassay (EIA) or a radioimmunoassay (RIA).

o Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP accumulation
against the logarithm of the agonist concentration. Use non-linear regression to determine
the 1Cso value.
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In Vivo Behavioral Assay: Tail-Flick Test

This assay is used to assess the analgesic properties of Orphanin FQ(1-11) in animal models.

Detailed Methodology:

Animal Model: Typically, male CD-1 mice are used.

Drug Administration: Administer Orphanin FQ(1-11) via intracerebroventricular (i.c.v.)
injection. A range of doses is typically tested.

Apparatus: A tail-flick analgesia meter, which applies a focused beam of radiant heat to the
ventral surface of the mouse's tail.

Procedure:

o Determine the baseline tail-flick latency for each mouse before drug administration. This is
the time it takes for the mouse to flick its tail away from the heat source. A cut-off time
(e.g., 10-15 seconds) is set to prevent tissue damage.

o At various time points after OFQ(1-11) administration (e.g., 15, 30, 60 minutes), re-
measure the tail-flick latency.

Data Analysis: The analgesic effect is typically expressed as the Maximum Possible Effect
(%MPE), calculated as: %MPE = [(post-drug latency - baseline latency) / (cut-off time -
baseline latency)] x 100. Statistical analysis (e.g., ANOVA) is used to compare the effects of
different doses of OFQ(1-11) to a vehicle control.

Discussion and Future Directions

Orphanin FQ(1-11) is a potent and selective agonist at the NOP receptor, exhibiting
comparable efficacy to the full-length N/OFQ peptide in inhibiting adenylyl cyclase. Its
analgesic effects in mice, despite its poor affinity for classical opioid receptors, highlight the

distinct pharmacology of the NOP receptor system.

An intriguing finding is the identification of a novel high-affinity binding site in mouse brain using
a radiolabeled analog of OFQ(1-11), [*25I][Tyr°]OFQ/N(1-11). This site displays a
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pharmacological profile distinct from the canonical NOP receptor, suggesting the potential for
receptor subtypes or interacting proteins that warrant further investigation.

For drug development professionals, the potent and selective nature of OFQ(1-11) and other
NOP receptor agonists presents a promising avenue for the development of novel analgesics
that may lack the side effects associated with classical opioids. Further research into the
structure-activity relationships of OFQ(1-11) and the development of non-peptide mimetics
could lead to the discovery of new therapeutic agents for pain management and potentially
other neurological disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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